

A Technical Guide to High-Purity Lofexidine-d4 for Research Applications

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Compound of Interest

Compound Name: **Lofexidine-d4**

Cat. No.: **B15560236**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, analytical applications, and relevant biological pathways of high-purity **Lofexidine-d4**. This deuterated analog of Lofexidine serves as an invaluable tool, primarily as an internal standard, for the accurate quantification of Lofexidine in complex biological matrices.

Commercial Availability and Specifications of Lofexidine-d4

A range of chemical suppliers offer high-purity **Lofexidine-d4**, typically as the hydrochloride salt, for research purposes. The products are generally intended for laboratory use and not for diagnostic or therapeutic applications. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

Below is a summary of commercially available **Lofexidine-d4** products and their key specifications:

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Notes
Santa Cruz Biotechnology	Lofexidine-d4 Hydrochloride[1]	78302-26-8[1]	$C_{11}H_8D_4Cl_2N_2O \cdot HCl$ [1]	299.62[1]	Not specified	For Research Use Only. [1]
MedChem Express	Lofexidine-d4 hydrochloride	1206845-57-9	$C_{11}H_9D_4Cl_3N_2O$	Not specified	Not specified	Deuterium labeled Lofexidine hydrochloride.
Simson Pharma Limited	Lofexidine D4	78302-26-8	$C_{11}H_8D_4Cl_2N_2O$	263.15	High Purity	Accompanied by Certificate of Analysis.
LGC Standards	Lofexidine-d4 Hydrochloride	1206845-57-9	$C_{11}^2H_4H_8Cl_2N_2$	247.16	>95% (HPLC)	Stable Isotope Labelled.
Sigma-Aldrich (Cerilliant®)	Lofexidine-d4 hydrochloride solution	1206845-57-9	$C_{11}H_8D_4Cl_2N_2O \cdot HCl$	299.62	Certified Reference Material	100 µg/mL in acetonitrile.
Pharmaffiliates	Lofexidine-d4 Hydrochloride	78302-26-8	$C_{11}H_9D_4Cl_3N_2O$	299.62	Highly pure	α2-Adrenoceptor agonist.

Experimental Protocols: Quantification of Lofexidine using Lofexidine-d4

Lofexidine-d4 is predominantly utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of lofexidine in biological samples such as plasma and urine. The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis as it co-elutes with the analyte and experiences similar extraction recovery and ionization effects, thus correcting for variability during sample preparation and analysis.

Sample Preparation from Plasma

A generic protein precipitation method for the extraction of lofexidine from plasma samples is outlined below. Optimization may be required depending on the specific matrix and instrumentation.

- **Aliquoting:** Transfer 100 μ L of plasma sample into a clean microcentrifuge tube.
- **Internal Standard Spiking:** Add a known concentration of **Lofexidine-d4** solution (e.g., 10 μ L of a 1 μ g/mL solution in methanol) to the plasma sample.
- **Protein Precipitation:** Add 300 μ L of cold acetonitrile to the sample to precipitate plasma proteins.
- **Vortexing:** Vortex the mixture for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
- **Centrifugation:** Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- **Supernatant Transfer:** Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.
- **Evaporation (Optional):** The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase to increase concentration.
- **LC-MS/MS Analysis:** Inject an appropriate volume of the final extract into the LC-MS/MS system.

LC-MS/MS Method Parameters

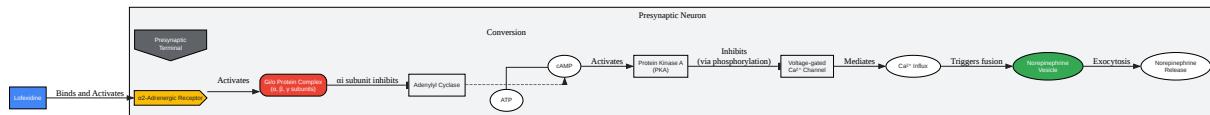
The following are suggested starting parameters for the development of an LC-MS/MS method for lofexidine quantification. These parameters are based on published methods for lofexidine analysis and may require further optimization.

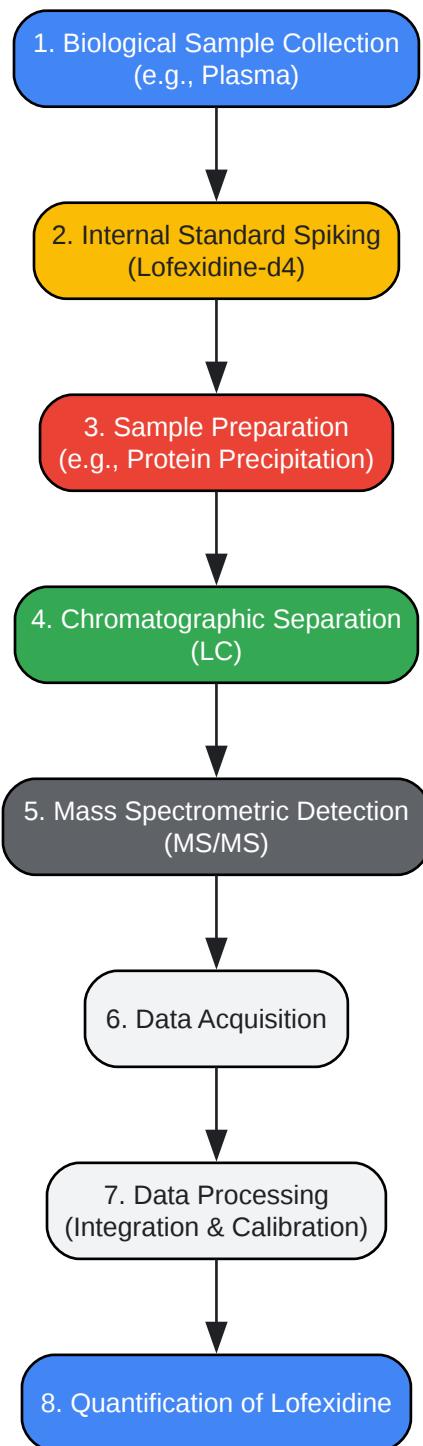
- Liquid Chromatography:
 - Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 μ m) is suitable for separation.
 - Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase composition is water and acetonitrile (75:25 v/v).
 - Flow Rate: Typically in the range of 0.5-1.0 mL/min.
 - Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.
- Tandem Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
 - Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
 - MRM Transitions:
 - Lofexidine: m/z 259 → 98
 - **Lofexidine-d4 (IS):** m/z 263 → 102

The dwell time for each transition should be optimized to ensure a sufficient number of data points across each chromatographic peak.

Signaling Pathway of Lofexidine

Lofexidine is a selective agonist for α_2 -adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) associated with the inhibitory G protein (Gi). The activation of α_2 -adrenergic receptors by lofexidine leads to a downstream signaling cascade that ultimately results in a decrease in norepinephrine release from presynaptic nerve terminals. This mechanism is central to its therapeutic effects in mitigating opioid withdrawal symptoms.





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References

- 1. researchgate.net [researchgate.net]
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